Z-D-Ala-D-Ala-OMe is a derivative of the dipeptide D-Alanine-D-Alanine, which is crucial in bacterial cell wall synthesis. The compound is classified as a peptide and is often used in studies related to antibiotic resistance and enzyme inhibition. It serves as a substrate or inhibitor for enzymes involved in the biosynthesis of peptidoglycan, which is essential for bacterial cell integrity. The compound can be synthesized from various amino acid precursors and is commonly utilized in solid-phase peptide synthesis protocols.
The synthesis of Z-D-Ala-D-Ala-OMe typically involves solid-phase peptide synthesis (SPPS) techniques. One common method includes:
The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired yield and purity are achieved .
Z-D-Ala-D-Ala-OMe has a molecular formula of C₁₀H₁₃N₃O₄ and a molecular weight of approximately 229.23 g/mol. The structure consists of two D-Alanine residues linked by a peptide bond, with a methoxy group (OMe) attached to one of the terminal ends. The stereochemistry is crucial for its biological activity, as the D-configuration allows it to interact effectively with bacterial enzymes .
Z-D-Ala-D-Ala-OMe participates in various chemical reactions, primarily involving:
These reactions are essential for understanding antibiotic mechanisms and developing new therapeutic agents against resistant bacterial strains.
The mechanism of action of Z-D-Ala-D-Ala-OMe primarily revolves around its role as an inhibitor of bacterial enzymes involved in cell wall biosynthesis:
Z-D-Ala-D-Ala-OMe exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations.
Z-D-Ala-D-Ala-OMe has several important applications in scientific research:
The D-alanine-D-alanine (D-Ala-D-Ala) motif is an essential component of bacterial peptidoglycan, the mesh-like polymer that confers structural integrity to the cell wall. Its biosynthesis begins with the racemization of L-alanine to D-alanine by alanine racemase, followed by ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This reaction is catalyzed by the enzyme D-alanine-D-alanine ligase (ligA gene product) [1]. The resulting dipeptide is then incorporated into the UDP-MurNAc-pentapeptide precursor, where it serves as the terminal amino acid pair. During peptidoglycan cross-linking, transpeptidase enzymes cleave the terminal D-alanine residue of this motif, releasing it and forming peptide bonds between adjacent glycan chains [1].
Table 1: Key Enzymes in D-Ala-D-Ala Biosynthesis
Enzyme | Gene | Function | Role in Peptidoglycan Assembly |
---|---|---|---|
Alanine racemase | racA | Converts L-Ala to D-Ala | Provides D-alanine monomers |
D-alanine-D-alanine ligase | ligA | ATP-dependent dipeptide formation | Generates D-Ala-D-Ala dipeptide |
D-alanyl-D-alanine adding enzyme | murF | Attaches D-Ala-D-Ala to UDP-MurNAc-tripeptide | Completes UDP-MurNAc-pentapeptide |
The D-Ala-D-Ala motif is critical for bacterial viability. Studies in marine bacteria like Pseudoalteromonas sp. CF6-2 demonstrate that disruptions in this pathway—such as ligA knockout—compromise peptidoglycan integrity, though ligA expression remains constitutive and not specific to D-alanine catabolism [1]. The conservation of this pathway across bacteria underscores its fundamental role in cell wall biogenesis.
Glycopeptide antibiotics, including vancomycin and teicoplanin, exert their bactericidal effects by selectively binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding occurs via five hydrogen bonds between the antibiotic’s peptide backbone and the dipeptide motif, effectively sequestering the substrate and preventing its accessibility to transpeptidases and transglycosylases. The interaction is stereospecific, relying on the D-configuration of the alanine residues and the free C-terminal carboxyl group [1].
Z-D-Alanine-D-alanine methyl ester (Z-D-Ala-D-Ala-OMe) serves as a structural mimic of the natural dipeptide in biochemical studies. Though its methyl ester group modifies the C-terminus, its D-alanyl-D-alanine core retains affinity for vancomycin. Research using such analogs has revealed that binding affinity diminishes significantly if the terminal D-alanine is substituted with D-lactate (D-Lac), as the ester linkage in D-Ala-D-Lac reduces hydrogen-bonding capacity by 1,000-fold. This molecular insight explains why vancomycin cannot inhibit resistant strains carrying vanA-type genes [1].
Resistance to glycopeptide antibiotics arises primarily through the replacement of the D-Ala-D-Ala motif with D-alanine-D-lactate (D-Ala-D-Lac) or D-alanine-D-serine (D-Ala-D-Ser). This substitution occurs via two key genetic adaptations:
Table 2: Genetic Determinants of D-Ala-D-Ala vs. D-Ala-D-Lac Biosynthesis
Gene | Function | Impact on Peptidoglycan | Consequence for Antibiotic Binding |
---|---|---|---|
ligA | Native D-Ala-D-Ala ligase | Forms D-Ala-D-Ala terminus | Vancomycin-sensitive target |
vanA | D-Ala-D-Lac ligase | Forms D-Ala-D-Lac terminus | Reduces vancomycin affinity by 1,000-fold |
vanX | D-Ala-D-Ala dipeptidase | Cleaves native dipeptide | Eliminates vancomycin-sensitive targets |
Marine bacteria like Pseudoalteromonas sp. CF6-2 exhibit intrinsic variations in D-alanine metabolism, including D-alanine aminotransferase (traA)-driven catabolism. Though not directly a resistance mechanism, such adaptations highlight the metabolic plasticity of D-alanine processing that may facilitate resistance evolution [1]. The prevalence of traA in marine Gammaproteobacteria further suggests ecological dimensions to D-alanine remodeling, where peptidoglycan recycling in nutrient-limited environments could parallel resistance pathways [1].
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